N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide
Description
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide is a chiral acetamide derivative featuring a pyrrolidine core substituted at the 3-position with an (S)-2-aminopropionyl group and an acetamide moiety. The compound has been cataloged as a discontinued product by CymitQuimica, suggesting challenges in synthesis, stability, or commercial viability .
Properties
IUPAC Name |
N-[(3S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-6(10)9(14)12-4-3-8(5-12)11-7(2)13/h6,8H,3-5,10H2,1-2H3,(H,11,13)/t6-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRKYDWIYDBMTC-XPUUQOCRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)NC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@@H](C1)NC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Amino Group: The amino group can be introduced through a reductive amination reaction using an appropriate amine and reducing agent.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or acetamide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrrolidine- and piperidine-based acetamides, which are widely explored in medicinal chemistry. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Insights
Stereochemistry : The (S,S)-configuration of the target compound distinguishes it from analogs like the (R)-pyrrolidin-3-yl derivative, which may exhibit reduced affinity for stereospecific targets .
Acyl Group Variation: Replacing propionyl with 3-methyl-butyryl introduces bulkiness, possibly altering binding kinetics .
Ring Modifications :
- Piperidine analogs (6-membered ring) offer conformational flexibility compared to pyrrolidine derivatives, affecting target engagement .
- Substitution at pyrrolidine-2-ylmethyl (vs. 3-yl) changes spatial orientation, impacting interactions with enzymatic pockets .
Safety Profiles : Benzyl-substituted analogs demonstrate acute toxicity (H302, H315), underscoring the need for careful handling of related acetamides .
Biological Activity
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and therapeutic applications based on diverse sources of information.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C₁₁H₁₉N₃O₂
- Molar Mass : 227.3 g/mol
- Structural Features : The compound contains a pyrrolidine ring and an acetamide moiety, which contribute to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of a pyrrolidine derivative with an acylating agent. Common methods include:
-
Reagents Used :
- 2,5-Dimethoxytetrahydrofuran
- Bismuth nitrate pentahydrate as a catalyst
-
Reaction Conditions :
- Controlled temperature and solvent conditions to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
- Antibacterial and Antifungal Properties : Investigations into its antimicrobial activity have shown promise in inhibiting bacterial and fungal growth.
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Anticancer Effects :
- Researchers conducted in vitro tests on various cancer cell lines, demonstrating significant inhibition of cell proliferation at certain concentrations.
- Results indicated that the compound could induce apoptosis in cancer cells through specific signaling pathways.
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Antimicrobial Activity Assessment :
- In vitro assays showed that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria.
- The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₃O₂ |
| Molar Mass | 227.3 g/mol |
| Anticancer Activity | Significant inhibition observed |
| Antimicrobial Activity | Effective against multiple strains |
| MIC (for selected bacteria) | Varies; detailed in studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
